5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Descripción
Chemical Structure and Properties 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one (CAS: 1408327-48-9) is a bicyclic heterocyclic compound with a pyrazolo[1,5-a]pyrazine core. Its molecular formula is C₇H₈N₄O₃, and it has a molecular weight of 196.16 g/mol . The compound features a nitro (-NO₂) group at position 2 and a methyl (-CH₃) group at position 3. It is soluble in dimethyl sulfoxide (DMSO) and stored at room temperature, protected from moisture .
Synthesis
The compound can be synthesized via a one-pot, three-step protocol starting from pyrazole-3-carboxylic acids. This involves amide formation, pyrazine ring closure, hydrolysis, and dehydration . Key intermediates include 7-hydroxy- and 7-methoxy-substituted derivatives, which are isolated during the process .
For example, 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (compound 3o) inhibits A549 lung cancer cell growth in a dose- and time-dependent manner, with IC₅₀ values in the micromolar range .
Propiedades
IUPAC Name |
5-methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-9-2-3-10-5(7(9)12)4-6(8-10)11(13)14/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMRDSZKWYVAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=CC(=N2)[N+](=O)[O-])C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and nitration steps. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions at the methyl group or nitro group positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride
Solvents: Acetone, ethanol, methanol
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives
Reduction Products: Amino derivatives
Substitution Products: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazolo[1,5-A]pyrazine core can also interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
However, nitro derivatives may face metabolic instability in vivo . Amino Group (C2): Favors central nervous system (CNS) applications, as seen in mGluR2 modulation, but lacks significant cytotoxicity against cancer cells . Ferrocenyl Group (C2): Introduces metal-based redox activity, enabling dual mechanisms (apoptosis and ROS), but may increase toxicity risks .
Pharmacokinetic Profiles
- The cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold (e.g., compound 2) shows improved plasma exposure (4-fold higher vs. acyclic forms) and reduced clearance (t₁/₂: ~30 min vs. ~10 min for acyclic forms) . However, cyclization is often irreversible under physiological conditions, limiting prodrug utility .
Synthetic Challenges
- Nitro-substituted derivatives require careful control of reaction conditions to prevent unwanted cyclization or decomposition .
- Acyclic β-amidomethyl vinyl sulfones (precursors to cyclic forms) are prone to intramolecular cyclization under basic conditions, necessitating modified synthetic protocols .
Therapeutic Potential Anticancer: Nitro- and ferrocenyl-substituted derivatives show promise in lung cancer models but require optimization for selectivity and toxicity . Antiviral: Cyclic prodrugs of β-amidomethyl vinyl sulfones inhibit alphavirus proteases but need reversible cyclization for efficacy .
Actividad Biológica
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one (CAS No. 1408327-48-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, therapeutic potential, and relevant case studies.
- Molecular Formula : C7H8N4O3
- Molecular Weight : 196.16 g/mol
- Purity : ≥95%
- Storage Conditions : Sealed in dry conditions at room temperature
Antiviral Activity
Recent studies have highlighted the antiviral potential of dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. In particular, 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has been evaluated as a potential inhibitor of alphavirus cysteine proteases. Experimental results indicated that this compound exhibits rapid clearance in vivo, with a half-life of approximately 10 minutes following intravenous administration in mice. This rapid metabolism suggests that while it may have immediate effects, its therapeutic window could be limited due to quick elimination from the body .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and pain. The selectivity index observed in these studies indicates that the compound may offer a favorable profile for further development as an anti-inflammatory agent .
Study 1: Pharmacokinetics and Efficacy
A study assessing the pharmacokinetics of 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involved administering a dose of 10 mg/kg to mice. The study reported that plasma levels fell below detection limits within 90 minutes post-administration. This rapid clearance was attributed to the compound's structural characteristics, which may influence its stability and reactivity in biological systems. The findings suggest that modifications to enhance the compound's half-life could improve its therapeutic efficacy against viral infections .
Study 2: In Vitro COX Inhibition
Another study focused on the anti-inflammatory effects of various pyrazolo derivatives including 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one. The compound was subjected to an enzymatic assay to evaluate its COX inhibitory activity. Results indicated significant inhibition of COX-2 with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Such findings support the potential use of this compound as a lead for developing new anti-inflammatory therapies .
Comparative Table of Biological Activities
Q & A
Basic: What synthetic methodologies are most effective for preparing 5-methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one and its derivatives?
Methodological Answer:
The compound and its derivatives are typically synthesized via multi-step reactions involving cyclization and functionalization. Key steps include:
- Reflux reactions with bromoethyl intermediates (e.g., ethyl-3-(4-chlorophenyl)-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate) and amines in acetonitrile, followed by purification via silica gel column chromatography using ethyl acetate as an eluent .
- Microwave-assisted synthesis for rapid cyclization, improving yield and reducing reaction time .
- Thionyl chloride-mediated dehydration for hydroxyl group modification, as seen in derivative synthesis for patent applications .
Optimization Tip: Monitor intramolecular cyclization risks (e.g., formation of inactive dihydropyrazolo[1,5-a]pyrazin-4(5H)-one) using HPLC and NMR to confirm acyclic product purity .
Basic: How is the structural conformation of this compound characterized, and what analytical techniques are critical?
Methodological Answer:
- X-ray crystallography reveals the compound’s near-boat conformation in the six-membered ring, with deviations of 0.681 Å (C11) and 0.214 Å (N3) from the plane. Intermolecular interactions (C–H⋯O and C–H⋯π) stabilize the crystal lattice .
- NMR spectroscopy (¹H and ¹³C) confirms substituent positions and purity, particularly for nitro and methyl groups .
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Basic: What preliminary biological activities have been observed for this compound?
Methodological Answer:
- Apoptosis induction in A549 lung cancer cells via ROS elevation and integrin β4 upregulation (IC₅₀ values: 8d = 12.3 µM, 8e = 9.8 µM, 8f = 7.5 µM) .
- Selective cytotoxicity against lung adenocarcinoma (H322 cells) with minimal effects on normal lung fibroblasts (MRC-5), suggesting cancer-specific mechanisms .
Advanced: How do structural modifications (e.g., alkyl/aryl substitutions) influence mGluR2 negative allosteric modulation?
Methodological Answer:
- SAR Studies :
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Dose-dependent receptor occupancy in vivo correlates with improved cognitive function in V-maze tests .
Advanced: How can contradictory data on apoptosis mechanisms in different cancer models be resolved?
Methodological Answer:
Contradictions arise from cell-specific pathways:
- In A549 lung cancer , apoptosis is ROS-dependent and mediated by integrin β4 .
- In K562 leukemia , cytotoxicity involves BCR-ABL protein inhibition and mitochondrial membrane disruption .
Resolution Strategy : - Use siRNA knockdown of integrin β4 in A549 cells to confirm pathway specificity.
- Compare transcriptomic profiles (RNA-seq) across cell lines to identify context-dependent targets .
Advanced: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- GHS Classification : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (H335) necessitate:
- Analytical Precautions : Use fume hoods for reactions involving thionyl chloride or dimethylformamide .
Advanced: How can in vivo rodent models be optimized to study this compound’s cognitive effects?
Methodological Answer:
- Dose Selection : Start with 0.32 mg/kg (effective in V-maze tests) and escalate using PK-PD modeling to balance receptor occupancy and toxicity .
- Behavioral Assays : Combine V-maze with Morris water maze to assess spatial memory.
- Biomarker Analysis : Measure mGluR2 occupancy via PET imaging with [¹¹C]LY-341495 radioligands .
Advanced: What molecular mechanisms link ROS generation to apoptosis in lung cancer cells?
Methodological Answer:
- ROS Source : Mitochondrial electron transport chain disruption by pyrazolo[1,5-a]pyrazin-4-one derivatives .
- Downstream Effects :
Advanced: What analytical methods ensure compound purity and batch consistency?
Methodological Answer:
- HPLC-PDA : Purity >98% with C18 columns (acetonitrile/water gradient) .
- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 6 months .
Advanced: How do patent claims inform structural optimization for therapeutic applications?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
